molecular formula C24H25N5O4 B3209751 2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1060252-95-0

2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B3209751
CAS No.: 1060252-95-0
M. Wt: 447.5 g/mol
InChI Key: ZHVYXPSEIIKTIE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a 2-(3,4-dimethylphenoxy)acetamide-linked ethoxyethyl chain. Its molecular formula is C₂₆H₂₇N₅O₄, with a molecular weight of 479.53 g/mol. The structural complexity arises from the triazolopyridazine scaffold, known for its pharmacological relevance in kinase inhibition and anticancer applications .

Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors.

Introduction of the 4-methoxyphenyl group at position 3 through nucleophilic substitution or Suzuki coupling .

Functionalization at position 6 with a phenoxyacetamide side chain using coupling agents like HATU or EDCI .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-16-4-7-20(14-17(16)2)33-15-22(30)25-12-13-32-23-11-10-21-26-27-24(29(21)28-23)18-5-8-19(31-3)9-6-18/h4-11,14H,12-13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVYXPSEIIKTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activities, particularly focusing on its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S. The structure features a triazolo-pyridazine moiety which is known for various biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the triazolo-pyridazine core.
  • Substitution reactions to introduce the dimethylphenoxy and acetamide groups.

Characterization techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains. The presence of the methoxyphenyl group may enhance this activity by improving lipophilicity and membrane penetration.

Anticonvulsant Activity

A notable study highlighted the anticonvulsant effects of compounds related to triazolo-pyridazines. These compounds have shown efficacy in reducing seizure activity in animal models through mechanisms that may involve modulation of GABAergic transmission or sodium channel inhibition .

Anxiolytic Effects

Compounds with similar structural features have been reported to possess anxiolytic properties comparable to established anxiolytics like diazepam. The mechanism is believed to be linked to the modulation of neurotransmitter systems involved in anxiety regulation .

Case Studies

StudyFindings
Anticonvulsant Activity A study demonstrated that derivatives showed significant anticonvulsant effects with ED50 values lower than those of phenobarbital .
Anxiolytic Properties Research indicated that certain derivatives exhibited anxiolytic effects in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .
Antimicrobial Efficacy A series of compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results .

Structure-Activity Relationship (SAR)

The biological activities of triazolo-pyridazine derivatives are often influenced by their structural components:

  • Substituents on the phenyl ring : Electron-withdrawing groups tend to enhance activity.
  • Positioning of functional groups : The spatial arrangement can significantly affect binding affinity to biological targets.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NHCO-) in the molecule is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine.

Reaction pathway :

Acetamide+H2OH+or OHCarboxylic Acid+Amine\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Carboxylic Acid}+\text{Amine}

Example conditions :

  • Acidic hydrolysis: Reflux with HCl (6M) at 100°C for 12 hours.

  • Basic hydrolysis: NaOH (2M) in ethanol/water at 80°C for 8 hours.

Products :

  • Carboxylic acid derivative : 2-(3,4-Dimethylphenoxy)acetic acid.

  • Amine derivative : 2-((3-(4-Methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine .

Nucleophilic Substitution on the Triazolo-Pyridazine Ring

The triazolo-pyridazine core contains nitrogen atoms that can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Reaction pathway :
Substitution of leaving groups (e.g., halides) with nucleophiles such as amines or alkoxides.

Example reaction :

Triazolo pyridazine+NuSubstituted Product\text{Triazolo pyridazine}+\text{Nu}^-\rightarrow \text{Substituted Product}

Conditions :

  • Polar aprotic solvents (e.g., DMF, DMSO).

  • Catalyzed by bases like K₂CO₃ or Cs₂CO₃ at 60–100°C .

Applications :

  • Functionalization for enhanced biological activity (e.g., introducing sulfonyl or alkyl groups).

Oxidation of Methoxy and Methyl Groups

The 4-methoxyphenyl and 3,4-dimethylphenoxy groups may undergo oxidation under strong oxidizing agents.

Group Oxidation Product Conditions
Methoxy (-OCH₃)Quinone or carbonyl derivativesKMnO₄/H₂SO₄, CrO₃, or HNO₃ .
Methyl (-CH₃)Carboxylic acid (-COOH)KMnO₄ in acidic or basic media .

Example :
Oxidation of the 4-methoxyphenyl group could yield a para-quinone structure, altering the compound’s electronic properties .

Demethylation of Methoxy Groups

Demethylation reactions can convert methoxy (-OCH₃) groups to hydroxyl (-OH) groups, enhancing solubility or enabling further functionalization.

Reagents :

  • BBr₃ in dichloromethane at -78°C.

  • HBr in acetic acid under reflux .

Product :
2-(3,4-Dimethylphenoxy)-N-(2-((3-(4-hydroxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide .

Functionalization via Esterification or Amidation

The carboxylic acid (from hydrolyzed acetamide) can undergo esterification or amidation to generate derivatives with modified pharmacokinetic properties.

Reaction Table :

Reaction Type Reagents Product
EsterificationR-OH, H₂SO₄ (catalytic)Alkyl or aryl esters
AmidationR-NH₂, DCC/DMAPSecondary or tertiary amides

Applications :

  • Improved bioavailability through lipophilic ester derivatives .

Ring-Opening Reactions of the Triazolo Moiety

Under extreme conditions (e.g., strong acids/bases), the triazolo ring may undergo ring-opening, though this is less common due to its stability.

Conditions :

  • Concentrated H₂SO₄ at elevated temperatures.

  • Resultant products include pyridazine derivatives and fragmented amines.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl); 6-(2-(3,4-dimethylphenoxy)ethylacetamide) 479.53 High lipophilicity due to methoxy and dimethylphenoxy groups; potential kinase inhibition
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl; 6-(4-ethoxyphenylacetamide) ~430 (estimated) Ethoxy group enhances metabolic stability but reduces polarity
6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazine 8-(4-methoxyphenethyl)amine; 6-ethyl 295.34 Simplified structure with amine linker; potential for improved solubility
N-(2-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide [1,2,4]Triazolo[4,3-a]pyrazine 3-oxo-2-phenyl; 6-phenoxyethyl benzamide ~600 (estimated) Antioxidant benzamide group; hybrid structure for dual activity

Substituent Effects on Properties

  • Metabolic Stability : Ethoxy substituents (e.g., in CAS 891117-12-7) may resist oxidative metabolism better than methoxy groups, as seen in cytochrome P450 studies .

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the construction of the triazolo[4,3-b]pyridazine core. A common approach includes:

  • Substitution reactions under alkaline conditions to introduce phenoxy groups (e.g., using potassium carbonate in DMF as a base and solvent) .
  • Condensation reactions with acetamide derivatives, often catalyzed by condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Purification via column chromatography or recrystallization, monitored by TLC for reaction completion . Example: A related triazolo-thiadiazole derivative was synthesized using CS₂ and KOH in ethanol, achieving 68% yield .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and phenoxy groups) .
  • Mass spectrometry (MS) for molecular weight validation .
    • Elemental analysis to verify purity .
    • TLC for monitoring reaction progress and intermediate isolation .

Q. What safety protocols are critical during handling?

The compound exhibits acute toxicity (oral, dermal) and is classified as a potential carcinogen (IARC, OSHA). Mandatory precautions include:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Waste disposal : Collect in sealed containers to avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, solvent ratio) to identify optimal conditions. For example, flow chemistry methods have been used to enhance reproducibility in diazomethane synthesis .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may improve efficiency .
  • Scale-up challenges : Multi-step syntheses (e.g., 11 steps with 2-5% overall yield in ) highlight the need for intermediate purification and stepwise optimization.

Q. How to resolve contradictions between reported toxicity and therapeutic potential?

  • Mechanistic studies : Evaluate whether antioxidant properties (e.g., radical scavenging in ) mitigate observed carcinogenicity (IARC Class 2B in ).
  • Dose-response assays : Conduct in vitro/in vivo studies to establish safe therapeutic windows .
  • Metabolite analysis : Identify if toxic effects arise from metabolic byproducts (e.g., reactive intermediates) .

Q. What experimental designs are recommended for evaluating biological activity?

  • In vitro models :
  • Antioxidant assays : DPPH radical scavenging, lipid peroxidation inhibition (e.g., IC₅₀ values reported in ).
  • Cytotoxicity screening : MTT assays on cancer cell lines .
    • In vivo models :
  • Acute toxicity studies in rodents (e.g., Wistar rats) to determine LD₅₀ .
  • Pharmacokinetic profiling (e.g., bioavailability, half-life) using HPLC-MS .

Methodological Considerations

  • Data contradiction analysis : Cross-validate NMR/MS data with computational tools (e.g., DFT calculations) to confirm structural assignments .
  • Reaction monitoring : Use real-time IR or HPLC to track intermediate formation and reduce side products .

Key Challenges and Future Directions

  • Structural complexity : The triazolo-pyridazine core requires precise regiochemical control during synthesis .
  • Targeted delivery : Develop prodrug strategies to reduce systemic toxicity while retaining therapeutic efficacy .

For further details on synthetic protocols or biological assays, refer to peer-reviewed methodologies in medicinal chemistry journals (e.g., Medicinal Chemistry Research) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

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